5-Bromo-2-(isopropylsulfonyl)isoindoline
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Overview
Description
5-Bromo-2-(isopropylsulfonyl)isoindoline is a chemical compound belonging to the class of isoindoline derivatives. Isoindolines are heterocyclic compounds that contain a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and an isopropylsulfonyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(isopropylsulfonyl)isoindoline typically involves the bromination of isoindoline derivatives followed by the introduction of the isopropylsulfonyl group. One common method involves the reaction of isoindoline with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromoisoindoline. This intermediate is then reacted with isopropylsulfonyl chloride in the presence of a base, such as triethylamine, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(isopropylsulfonyl)isoindoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 5-substituted isoindoline derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of de-brominated or reduced sulfonyl derivatives.
Scientific Research Applications
5-Bromo-2-(isopropylsulfonyl)isoindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(isopropylsulfonyl)isoindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the isopropylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoindoline: Lacks the isopropylsulfonyl group, making it less versatile in certain chemical reactions.
2-(Isopropylsulfonyl)isoindoline: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Chloro-2-(isopropylsulfonyl)isoindoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
5-Bromo-2-(isopropylsulfonyl)isoindoline is unique due to the presence of both the bromine atom and the isopropylsulfonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-propan-2-ylsulfonyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-9-3-4-11(12)5-10(9)7-13/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNYVNPNVPZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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